2-(2-氨基乙基磺酰亚磺基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

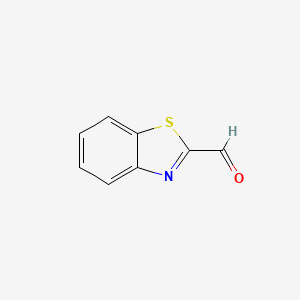

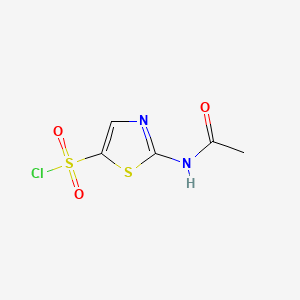

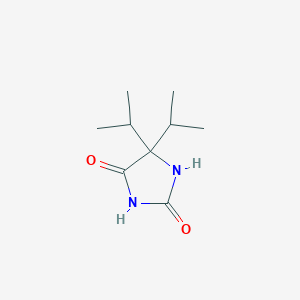

2-(2-Aminoethylsulfonylsulfanyl)ethanamine is a chemical compound of interest due to its unique sulfonamide structure, which makes it a subject of various synthetic and analytical studies. Its structure and properties allow for a wide range of applications in chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Aminoethylsulfonylsulfanyl)ethanamine often involves aza-Michael addition reactions, utilizing microwave-assisted green synthesis methods for efficient and environmentally friendly processes (Al-qubati et al., 2020). Moreover, methods involving iodine-catalyzed oxidation and palladium-catalyzed C-S bond cleavage/conjugate addition have been developed for the selective synthesis of sulfonamides and β-arylsulfonyl enamines, showcasing the versatility in the synthesis approaches for sulfonamide derivatives (Jiang et al., 2019); (Song et al., 2011).

Molecular Structure Analysis

X-ray crystallography, Density Functional Theory (DFT), and Hirshfeld analysis have been utilized to elucidate the molecular structure of similar compounds, revealing insights into molecular packing, bond characteristics, and polar nature. These analytical techniques demonstrate the complex interactions within the molecular structure, such as O…H, C…H, and H…H contacts (Al-qubati et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Aminoethylsulfonylsulfanyl)ethanamine and its derivatives often feature selective cleavage of C-N and C-H bonds, highlighting the compound's reactivity and potential for forming various chemical structures. The use of different solvents can significantly affect the reaction outcomes, leading to the selective formation of sulfonamides or β-arylsulfonyl enamines, depending on the reaction conditions (Lai et al., 2016).

Physical Properties Analysis

The physical properties of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine derivatives are characterized by high sensitivity and selectivity in specific applications, such as the fluorometric detection of metal ions. These properties are crucial for the design of sensors and other analytical devices (Wanichacheva et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine and related compounds include their reactivity towards various chemical groups and the formation of stable products under different conditions. Studies on the synthesis of chiral nonracemic compounds and the development of new nitrogen sources for catalytic reactions illustrate the compound's versatility and utility in organic synthesis (Gontcharov et al., 1999).

科学研究应用

细胞保护特性和治疗潜力

2-(2-氨基乙基磺酰亚磺基)乙胺,也称为牛磺酸,因其细胞保护特性而被广泛研究,包括抗氧化、抗凋亡、膜稳定、渗透调节和神经传递。它在保护实验和人体模型免受氧化应激诱导的病理中发挥着重要作用。具体来说,牛磺酸在预防和管理糖尿病及其并发症方面显示出有希望的结果,提供了对潜在分子机制的见解,并通过抗氧化剂补充剂提供了疾病管理的潜在趋势 (Sirdah,2015)。

保肝剂

该化合物参与了磺基取代的 3,5-二甲基异恶唑的合成,该化合物是 SAM 药物的结构类似物,可用作有效的保肝药物。这些合成化合物,特别是当与钯 (II) 等金属络合时,表现出有希望的保肝活性,毒性最小,为治疗肝相关疾病提供了潜在的进展 (Akhmetova 等人,2018)。

胃保护作用

2-(2-氨基乙基磺酰亚磺基)乙胺的衍生物 N,N-二乙基-2-[4-(苯甲基)苯氧基]-乙胺盐酸盐被发现具有独特的胃保护活性。它表现出抗分泌特性,并且已被发现可以阻止各种胃损伤和溃疡的形成,优于传统的组胺 H2 受体拮抗剂。这种作用被认为是通过增加胃粘膜中的内源性前列环素合成来介导的,这表明治疗胃和十二指肠溃疡的新方法 (Glavin 和 Gerrard,1990)。

属性

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKVBDZUVPNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethylsulfonylsulfanyl)ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)